molecular formula C13H8BrN3O4S B8779216 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-nitro-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-nitro-1-(phenylsulfonyl)-

Cat. No.: B8779216
M. Wt: 382.19 g/mol
InChI Key: UHDZYFUFTLDUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-nitro-1-(phenylsulfonyl)- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-nitro-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-b]pyridine derivative, followed by nitration and sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-nitro-1-(phenylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenylsulfonyl group can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to various functionalized pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-nitro-1-(phenylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-nitro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine and phenylsulfonyl groups can influence the compound’s binding affinity and selectivity towards biological targets. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(phenylsulfonyl)-7-azaindole
  • 5-Bromo-2-nitropyridine
  • Fluorinated Pyridines

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-nitro-1-(phenylsulfonyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H8BrN3O4S

Molecular Weight

382.19 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-bromo-5-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H8BrN3O4S/c14-12-8-16(22(20,21)10-4-2-1-3-5-10)13-11(12)6-9(7-15-13)17(18)19/h1-8H

InChI Key

UHDZYFUFTLDUKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.